BenchChemオンラインストアへようこそ!

1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine

Process chemistry SSRI-5-HT1A antagonist SB-649915 synthesis

1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine (CAS 420786-32-9) is a Boc-protected piperidinylmethyl-benzoxazinone building block with molecular formula C₁₉H₂₆N₂O₄ and molecular weight 346.42 g/mol. The compound incorporates a 2H-1,4-benzoxazin-3(4H)-one core connected via a methylene spacer to an N-Boc-piperidine ring at the 6-position.

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
CAS No. 420786-32-9
Cat. No. B1511519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine
CAS420786-32-9
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC2=CC3=C(C=C2)OCC(=O)N3
InChIInChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-8-6-13(7-9-21)10-14-4-5-16-15(11-14)20-17(22)12-24-16/h4-5,11,13H,6-10,12H2,1-3H3,(H,20,22)
InChIKeyRSNBTGZBKRCCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine (CAS 420786-32-9): Chemical Identity, Key Physicochemical Properties, and Procurement Baseline


1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine (CAS 420786-32-9) is a Boc-protected piperidinylmethyl-benzoxazinone building block with molecular formula C₁₉H₂₆N₂O₄ and molecular weight 346.42 g/mol [1]. The compound incorporates a 2H-1,4-benzoxazin-3(4H)-one core connected via a methylene spacer to an N-Boc-piperidine ring at the 6-position. It is commercially available at ≥95% and 98% purity grades, with packaging options ranging from gram to kilogram scale . Physicochemical data include a calculated LogP of 3.23, topological polar surface area (TPSA) of 71.36 Ų, density of 1.181 g/cm³, and a boiling point of 510.3 °C at 760 mmHg [2]. The benzoxazin-3-one scaffold itself is a privileged structure in medicinal chemistry, serving as a recognized pharmacophore for diverse target classes including monoacylglycerol lipase (MAGL), TRPV1, serotonin receptors, and the serotonin transporter [3].

Why In-Class Benzoxazinone-Piperidine Building Blocks Cannot Be Interchanged Without Quantitative Verification: 420786-32-9 vs. Closest Analogs


The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl scaffold is a demonstrated pharmacophore across multiple therapeutic targets [1], but small structural modifications—regioisomeric attachment, linker chemistry, or nitrogen protection state—produce divergent pharmacological and synthetic outcomes. The 6-ylmethyl-piperidine connectivity in 420786-32-9 is structurally distinct from the 7-yl regioisomer used in RORγ modulators [2], the 6-carbonyl-linked analog with reported antimicrobial MIC values , and the 6-amino-substituted variant used as an alternative building block . Critically, the Boc protecting group on 420786-32-9 is integral to its documented role as the direct precursor to piperidine intermediate 5 in the optimized two-step manufacturing route to SB-649915 [3], while the deprotected analog (CAS 742051-67-8) cannot directly participate in that synthetic sequence. These differences in regiochemistry, linker type, and protection state are not interchangeable; they dictate which downstream target engagement profiles, synthetic routes, and scalability characteristics are accessible. The quantitative evidence below demonstrates precisely where 420786-32-9 occupies a differentiated position relative to its closest comparators.

Quantitative Differentiation Evidence for 1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine (420786-32-9): Head-to-Head and Cross-Study Comparator Data


Synthetic Step Reduction: 420786-32-9 Enables a 2-Step vs. 9-Step Route to the Key Piperidine Intermediate for SB-649915

420786-32-9 serves as the Boc-protected form of piperidine intermediate 5, the critical coupling partner in the synthesis of SB-649915, a 5-HT1A/1B autoreceptor antagonist and serotonin reuptake inhibitor. The original route to intermediate 5 required nine synthetic steps [1]. Using 420786-32-9 as the direct precursor, two new routes were developed that deliver intermediate 5 in five steps and two steps, respectively [1]. The two-step route was demonstrated at 5 L scale to produce 700 g of intermediate 5 [1]. The downstream drug candidate SB-649915 exhibits high affinity for human 5-HT1A (pKᵢ = 8.6), 5-HT1B (pKᵢ = 8.0), and SERT (pKᵢ = 9.3) [2].

Process chemistry SSRI-5-HT1A antagonist SB-649915 synthesis Route optimization Scale-up

Methylene Linker vs. Carbonyl Linker: Impact on Synthetic Tractability in the Benzoxazinone-Piperidine Series

420786-32-9 features a methylene (-CH₂-) linker between the piperidine ring and the benzoxazinone core. The carbonyl-linked analog, 2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride (CAS 1241340-57-7), incorporates a ketone (-C(=O)-) linker. While the carbonyl analog has reported antimicrobial activity with MIC values of 32 µg/mL (S. aureus), 64 µg/mL (E. coli), and 16 µg/mL (C. albicans) , the carbonyl group introduces a reactive electrophilic center that can participate in unwanted side reactions during multi-step syntheses. The methylene linker in 420786-32-9 is chemically inert under standard coupling and deprotection conditions, providing superior orthogonality in complex synthetic sequences [1]. No direct comparative data on linker reactivity have been published; this represents a class-level inference based on established chemical principles.

Linker chemistry Structure-activity relationship Synthetic accessibility Benzoxazinone building blocks

Regiochemistry Differentiation: 6-ylmethyl vs. 7-yl Substitution on the Benzoxazinone Core Drives Divergent Target Engagement

420786-32-9 carries the piperidinylmethyl moiety at the 6-position of the benzoxazinone ring. The 7-yl regioisomer has been independently developed in distinct therapeutic programs. 2-(4-(4-Methylbenzyl)piperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamide (compound 4e) demonstrated positive inotropic activity with a 5.09 ± 0.00% increased stroke volume at 1 × 10⁻⁵ M, compared to 1.67 ± 0.64% for the standard drug milrinone (3.0-fold improvement) [1]. Separately, 7-yl-substituted benzomorpholinone derivatives 15h and 15i were identified as BET bromodomain inhibitors with anti-hematologic malignancy activity [2]. The 7-yl regioisomer is also employed in RORγ modulator patents [3]. No single study has directly compared 6-yl vs. 7-yl regioisomers in the same assay; these represent cross-study observations that collectively demonstrate how regiochemistry dictates target class engagement.

Regiochemistry ROR-gamma modulator BET bromodomain inhibitor Positive inotropic agent Target selectivity

MAGL Inhibitor Pharmacophore: 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety Delivers Sub-nanomolar to Low Nanomolar Potency with Demonstrated In Vivo Target Engagement

The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety—the core scaffold of the deprotected form of 420786-32-9—has been validated as a key pharmacophore for reversible MAGL inhibition through structure-based drug design. Starting from hit compound 1 containing this moiety and its co-crystal structure with MAGL, the optimized derivative 4f achieved an in vitro MAGL IC₅₀ of 6.2 nM [1]. Bioisosteric replacement of the benzoxazinone moiety with spiro scaffolds (2a, 2b, 2d) was systematically explored, and the benzoxazinone-containing hit 1 served as the reference point for calculating lipophilic ligand efficiency (LLE) improvements [1]. In vivo, 4f demonstrated oral absorption, blood-brain barrier penetration, and significant pharmacodynamic changes (2-arachidonoylglycerol increase and arachidonic acid decrease) at 0.3–10 mg/kg p.o. in mice [1]. This provides class-level validation that the benzoxazinone scaffold present in 420786-32-9 is a productive starting point for CNS-penetrant MAGL inhibitor programs.

Monoacylglycerol lipase MAGL inhibition Endocannabinoid system CNS drug discovery Bioisostere

TRPV1 Antagonist Activity of 6-Substituted Benzoxazinone Scaffold: Ki of 225 nM with Human Receptor Selectivity Implications

A closely related analog of the 420786-32-9 scaffold—N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1-m-tolylpiperidine-4-carboxamide (CHEMBL455926)—has been characterized as a human TRPV1 ligand. In radioligand displacement assays using [³H]RTX on human TRPV1 expressed in HEK293 cell membranes, this 6-substituted benzoxazinone derivative exhibited a binding Ki of 225 nM [1]. Functional antagonist activity was confirmed by inhibition of capsaicin-induced calcium flux in a FLIPR assay with an IC₅₀ of 490 nM [1]. For context, human TRPV1 shows approximately 20-fold weaker binding to resiniferatoxin (RTX) than rodent TRPV1 [2], indicating that compounds with measurable human TRPV1 affinity are particularly valuable for translational pain research. The 8-yl regioisomer has also been explored in radiolabeled vanilloid antagonist development [2], further confirming that substitution position on the benzoxazinone ring critically influences TRPV1 pharmacology.

TRPV1 antagonist Vanilloid receptor Pain research Radioligand binding Calcium flux assay

High-Confidence Research and Industrial Application Scenarios for 1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine (420786-32-9) Supported by Quantitative Evidence


Process Chemistry: Kilogram-Scale Synthesis of the SB-649915 Piperidine Intermediate via the Optimized 2-Step Route

420786-32-9 is the enabling starting material for the shortest published route (2 steps) to piperidine intermediate 5, a key precursor to the dual 5-HT1A/1B autoreceptor antagonist and serotonin reuptake inhibitor SB-649915. The 2-step Friedel-Crafts-based route was demonstrated at 5 L scale to deliver 700 g of intermediate 5 , representing a 4.5-fold step reduction compared to the original 9-step route. For process R&D groups and CDMOs requiring scalable access to this benzoxazinone-piperidine intermediate, 420786-32-9 is the procurement-optimized form: the Boc group preserves the piperidine nitrogen for the final alkylation step with quinoline methanesulfonate 34 .

CNS Drug Discovery: MAGL Inhibitor Lead Generation Leveraging a Co-Crystal-Validated Benzoxazinone Pharmacophore

The deprotected scaffold of 420786-32-9 represents the core pharmacophore of hit compound 1 in the MAGL inhibitor program by Ikeda et al. (2021), which led to the discovery of derivative 4f with an IC₅₀ of 6.2 nM and in vivo target engagement at 0.3–10 mg/kg p.o. in mice . Critically, a co-crystal structure with MAGL is available, confirming binding interactions with Arg57 and His121 . Medicinal chemistry teams initiating MAGL inhibitor campaigns can use 420786-32-9 as the starting building block to elaborate the left-hand side and right-hand side of the molecule, with the confidence that the benzoxazin-6-yl scaffold is structurally enabled for potency optimization.

Pain Research: TRPV1 Antagonist Development Using a 6-Substituted Benzoxazinone Scaffold with Documented Human Receptor Binding

A 6-substituted benzoxazinone derivative closely related to the 420786-32-9 scaffold exhibits human TRPV1 binding (Ki 225 nM) and functional antagonism (IC₅₀ 490 nM) . Given the 20-fold species selectivity gap between human and rodent TRPV1 for standard tool compounds like RTX , access to a scaffold with confirmed human receptor affinity is essential for translational pain programs. 420786-32-9 provides a modular entry point for SAR exploration at the piperidine nitrogen (post-Boc deprotection) and the benzoxazinone core to optimize TRPV1 potency and selectivity.

Medicinal Chemistry Library Synthesis: Regiochemically Defined 6-ylmethyl-Benzoxazinone Building Block for Parallel SAR Exploration

The 6-ylmethyl substitution pattern on 420786-32-9 is chemically and pharmacologically distinct from 7-yl and 8-yl regioisomers, as demonstrated by the divergent target engagement profiles: MAGL/TRPV1/serotonergic for 6-yl , cardiac inotropy/BET bromodomain/RORγ for 7-yl . For library synthesis and parallel SAR efforts, the regiochemical identity of the building block is non-negotiable. 420786-32-9 provides an unequivocal 6-ylmethyl connectivity with orthogonal Boc protection that allows selective deprotection and subsequent diversification of the piperidine nitrogen, enabling rapid analog generation while maintaining regiochemical fidelity.

Quote Request

Request a Quote for 1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.